molecular formula C7H4N2O6 B1596389 4-Hydroxy-3,5-dinitrobenzaldehyde CAS No. 52132-61-3

4-Hydroxy-3,5-dinitrobenzaldehyde

Cat. No. B1596389
CAS RN: 52132-61-3
M. Wt: 212.12 g/mol
InChI Key: DFAVWLKOYKKDFX-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dinitrobenzaldehyde is a chemical compound with the molecular formula C7H4N2O6 . It is also known as Benzaldehyde, 4-hydroxy-3,5-dinitro- .


Synthesis Analysis

The synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde and its derivatives has been reported in several studies . For instance, one study reported the organocatalytic enantioselective benzylation and aldol-hemiacetalization of α,β-unsaturated trifluoromethyl ketones .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3,5-dinitrobenzaldehyde can be viewed using Java or Javascript . The molecular weight of this compound is 212.1165 .

Scientific Research Applications

Synthesis of (E)-3,5-Dinitro-2-(2-Nitro-3-Phenylallyloxy)Benzaldehyde Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

This compound is used in the synthesis of a novel class of functionalized (E)-3,5-dinitro-2-(2-nitro-3-phenylallyloxy)benzaldehyde compounds . These compounds can be utilized as building blocks for a wide variety of organic compounds .

Methods of Application or Experimental Procedures

The synthesis involves the use of Baylis-Hillman adducts derived from nitroolefins . The bromo derivatives of these adducts are reacted with 2-hydroxy-3,5-dinitrobenzaldehyde in acetonitrile at reflux temperature .

Results or Outcomes

The synthesis results in the production of a novel class of functionalized (E)-3,5-dinitro-2-(2-nitro-3-phenylallyloxy)benzaldehyde compounds . These compounds can be used as building blocks for the synthesis of a wide variety of other organic compounds .

Synthesis of Hydrazones

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

4-Hydroxy-3-nitrobenzaldehyde is used in the synthesis of hydrazones containing benzo[d]thiazole .

Methods of Application or Experimental Procedures

The synthesis of these hydrazones is carried out in six steps, two of which are facilitated with a household .

Results or Outcomes

The synthesis results in the production of eight hydrazones containing benzo[d]thiazole .

Mass Spectrometry

Specific Scientific Field

Analytical Chemistry

Summary of the Application

4-Hydroxy-3,5-dinitrobenzaldehyde is used in mass spectrometry, a powerful analytical technique used to quantify known materials, identify unknown compounds within a sample, and elucidate the structure and chemical properties of different molecules .

Methods of Application or Experimental Procedures

The compound is ionized into its constituent ions, which are then separated and detected. The mass spectrum, which is a plot of the ion signal as a function of the mass-to-charge ratio, is used to identify the compound .

Results or Outcomes

The mass spectrum of 4-Hydroxy-3,5-dinitrobenzaldehyde provides valuable information about its molecular weight and structure, which can be used for further analysis .

High-Performance Liquid Chromatography (HPLC)

Summary of the Application

4-Hydroxy-3,5-dinitrobenzaldehyde can be analyzed by high-performance liquid chromatography (HPLC), a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .

Methods of Application or Experimental Procedures

The compound is dissolved in a solvent and injected into the HPLC system. The mobile phase, which contains an acetonitrile (MeCN), water, and phosphoric acid, carries the compound through a column that separates it from other components. The compound is then detected and quantified .

Results or Outcomes

The HPLC analysis of 4-Hydroxy-3,5-dinitrobenzaldehyde provides valuable information about its concentration and purity, which can be used for quality control and research purposes .

Safety And Hazards

The safety data sheet for a similar compound, 4-Hydroxybenzaldehyde, suggests avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-hydroxy-3,5-dinitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-3-4-1-5(8(12)13)7(11)6(2-4)9(14)15/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAVWLKOYKKDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200142
Record name 4-Hydroxy-3,5-dinitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,5-dinitrobenzaldehyde

CAS RN

52132-61-3
Record name 4-Hydroxy-3,5-dinitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52132-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3,5-dinitrobenzaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,5-dinitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3,5-dinitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
YG Shin, SH Yoon - Bull. Korean Chem. Soc, 2009 - Citeseer
Since aromatic aldehydes are important intermediates in the chemical, pharmaceutical and cosmetic industries, easy and convenient synthetic methods to synthesize them have been …
Number of citations: 5 citeseerx.ist.psu.edu
DN Price, RL Wain - Annals of Applied Biology, 1976 - Wiley Online Library
Nitrophenols structurally similar to 4‐hydroxy‐3‐nitrobenzoic acid and 4‐hydroxy‐3‐nitrobenzaldehyde have been examined for their ability to inhibit chloroplast development in …
Number of citations: 8 onlinelibrary.wiley.com
G Om Redddy - Propellants, explosives, pyrotechnics, 1992 - Wiley Online Library
Co‐precipitation of lead azide with various tetrazole and nitrophenol derivatives is discussed. Thermal behaviour of lead azide before and after co‐precipitation is studied suing DSC. …
Number of citations: 3 onlinelibrary.wiley.com
AK Greer, NR Madadi, SM Bratton… - Chemical research in …, 2014 - ACS Publications
Trans-Resveratrol (tRes) has been shown to have powerful antioxidant, anti-inflammatory, anticarcinogenic, and antiaging properties; however, its use as a therapeutic agent is limited …
Number of citations: 9 pubs.acs.org
KJ Ullrich, G Rumrich, S Klöss - Pflügers Archiv, 1988 - Springer
In order to study the specificities of the contraluminal anion transport systems, the inhibitory potency of substituted benzene analogs on influx of [ 3 H]PAH, [ 14 C]succinate, and [ 35 S]…
Number of citations: 39 link.springer.com
YF Mustafa - J Glob Pharma Technol, 2019 - academia.edu
The use of natural products to treat human diseases especially cancer is an interesting trend in pharmaceutical research. Sinapic acid, being a member of hydroxycinnamic acid family …
Number of citations: 68 www.academia.edu
MEC Biffin, DB Paul - Australian Journal of Chemistry, 1974 - CSIRO Publishing
Activated chlorine atoms are displaced by sulphoxide oxygen when di- and tri-nitrochlorobenzenes are heated in dimethyl sulphoxide. The corresponding phenols, thiomethoxymethyl- …
Number of citations: 5 www.publish.csiro.au

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